2-(1-Hexyn-1-yl)adenosine-5'-uronamide 2-(1-Hexyn-1-yl)adenosine-5'-uronamide
Brand Name: Vulcanchem
CAS No.: 142103-07-9
VCID: VC21152935
InChI: InChI=1S/C16H20N6O4/c1-2-3-4-5-6-8-20-13(17)9-15(21-8)22(7-19-9)16-11(24)10(23)12(26-16)14(18)25/h7,10-12,16,23-24H,2-4H2,1H3,(H2,18,25)(H2,17,20,21)/t10-,11+,12-,16+/m0/s1
SMILES: CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N
Molecular Formula: C16H20N6O4
Molecular Weight: 360.37 g/mol

2-(1-Hexyn-1-yl)adenosine-5'-uronamide

CAS No.: 142103-07-9

Cat. No.: VC21152935

Molecular Formula: C16H20N6O4

Molecular Weight: 360.37 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Hexyn-1-yl)adenosine-5'-uronamide - 142103-07-9

Specification

CAS No. 142103-07-9
Molecular Formula C16H20N6O4
Molecular Weight 360.37 g/mol
IUPAC Name (2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide
Standard InChI InChI=1S/C16H20N6O4/c1-2-3-4-5-6-8-20-13(17)9-15(21-8)22(7-19-9)16-11(24)10(23)12(26-16)14(18)25/h7,10-12,16,23-24H,2-4H2,1H3,(H2,18,25)(H2,17,20,21)/t10-,11+,12-,16+/m0/s1
Standard InChI Key XKJDQMIBXVCPBQ-MEQWQQMJSA-N
Isomeric SMILES CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)N)O)O)N
SMILES CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N
Canonical SMILES CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator